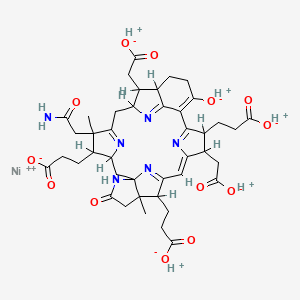

Coenzyme F430

Description

Properties

CAS No. |

73145-13-8 |

|---|---|

Molecular Formula |

C42H51N6NiO13+ |

Molecular Weight |

906.6 g/mol |

IUPAC Name |

3-[(19Z)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxylatoethyl)-18,29-bis(carboxylatomethyl)-5,23-dimethyl-14-oxido-25-oxo-9,26,27,28,30-pentazaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,14,16(28),19,21(27)-hexaen-17-yl]propanoate;hydron;nickel(2+) |

InChI |

InChI=1S/C42H52N6O13.Ni/c1-40(16-30(43)50)22(5-9-33(54)55)27-15-42-41(2,17-31(51)48-42)23(6-10-34(56)57)26(47-42)13-24-20(11-35(58)59)19(4-8-32(52)53)39(45-24)37-28(49)7-3-18-21(12-36(60)61)25(46-38(18)37)14-29(40)44-27;/h13,18-23,25,27,49H,3-12,14-17H2,1-2H3,(H2,43,50)(H,48,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61);/q;+2/p-1/b24-13-; |

InChI Key |

CHVWTBUDWUYSFF-QFPZOENFSA-M |

SMILES |

[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=NC(=CC(=N3)C2CCC(=O)[O-])C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2] |

Isomeric SMILES |

[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=N/C(=C\C(=N3)C2CCC(=O)[O-])/C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2] |

Canonical SMILES |

[H+].[H+].[H+].[H+].[H+].CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=C(C6=N5)C7=NC(=CC(=N3)C2CCC(=O)[O-])C(C7CCC(=O)[O-])CC(=O)[O-])[O-])CC(=O)[O-])(C)CC(=O)N)CCC(=O)[O-].[Ni+2] |

Synonyms |

coenzyme F430 CoF430 F(430) factor F430 factors F430 nickel porphinoid |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Coenzyme F430: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F430, a nickel-containing tetrapyrrole, is a vital cofactor in the biogeochemical cycling of methane (B114726).[1] It serves as the prosthetic group for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step in methanogenesis and the initial step in the anaerobic oxidation of methane.[2][3] Its unique structure, a highly reduced porphyrinoid known as a corphin, sets it apart from other tetrapyrroles like hemes and chlorophylls (B1240455) and is central to its catalytic function.[1] This technical guide provides an in-depth exploration of the chemical structure of this compound, including its physicochemical properties, the experimental protocols used for its structural elucidation, and its role in key biological pathways.

Physicochemical Properties of this compound

This compound is a yellow solid, a characteristic stemming from its relatively low degree of conjugated unsaturation compared to other more intensely colored tetrapyrroles.[1] Its chemical formula is C42H51N6NiO13-, with a molar mass of approximately 906.6 g/mol .[2]

| Property | Value | Reference |

| Molecular Formula | C42H51N6NiO13- | [2] |

| Molar Mass | 906.6 g/mol | [2] |

| Appearance | Yellow Solid | [1] |

| Core Structure | Corphin (a reduced porphyrin) | [1] |

| Central Metal Ion | Nickel (Ni) | [1] |

The Chemical Structure of this compound

The complete chemical structure of this compound was determined through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The structure reveals a unique macrocycle with two additional rings (a γ-lactam ring E and a keto-containing carbocyclic ring F) compared to the standard A-D rings of tetrapyrroles.

Atomic Coordinates

The atomic coordinates for this compound have been determined from the X-ray crystal structure of methyl-coenzyme M reductase. The following table provides a selection of these coordinates, extracted from the Protein Data Bank (PDB) entry 1HBU.[4]

| Atom | x | y | z |

| NI | 25.531 | 2.991 | 24.385 |

| N44 | 24.634 | 4.604 | 24.977 |

| N45 | 26.511 | 4.316 | 23.239 |

| N46 | 26.545 | 1.666 | 25.529 |

| N47 | 24.510 | 1.637 | 23.231 |

| C1A | 23.702 | 4.882 | 25.890 |

| C2A | 23.292 | 6.305 | 25.753 |

| C3A | 23.882 | 6.812 | 24.646 |

| C4A | 24.629 | 5.719 | 24.288 |

| C1B | 27.026 | 5.309 | 22.464 |

| C2B | 28.019 | 6.098 | 22.956 |

| C3B | 28.188 | 5.518 | 24.186 |

| C4B | 27.279 | 4.542 | 24.218 |

| C1C | 27.090 | 0.654 | 26.230 |

| C2C | 27.536 | -0.589 | 25.688 |

| C3C | 26.836 | -0.635 | 24.522 |

| C4C | 26.037 | 0.528 | 24.624 |

| C1D | 23.824 | 0.908 | 22.420 |

| C2D | 23.233 | -0.362 | 22.659 |

| C3D | 23.771 | -0.963 | 23.763 |

| C4D | 24.546 | 0.016 | 24.167 |

Note: This is a partial list of atomic coordinates for illustrative purposes. The full dataset can be accessed from the Protein Data Bank (PDB ID: 1HBU).

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of this compound relied on sophisticated experimental techniques, primarily X-ray crystallography and NMR spectroscopy.

X-ray Crystallography

The crystal structure of this compound has been solved in the context of its binding protein, methyl-coenzyme M reductase (MCR).

Methodology:

-

Protein Purification and Crystallization: MCR containing this compound is purified from methanogenic archaea.[5] Crystals of the MCR-F430 complex are grown using vapor diffusion methods, typically in an anaerobic environment to prevent oxidation of the nickel center.[5][6] Crystallization conditions often involve polyethylene (B3416737) glycol (PEG) as a precipitant in a buffered solution.[5]

-

Data Collection: X-ray diffraction data are collected from the crystals at cryogenic temperatures (around 100 K) using a synchrotron radiation source.[5]

-

Structure Solution and Refinement: The structure is solved using molecular replacement, with a known MCR structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates of the protein and the bound this compound.[5][7]

NMR Spectroscopy

NMR spectroscopy has been instrumental in confirming the structure of this compound in solution and for assigning its proton and carbon resonances.

Methodology:

-

Sample Preparation: this compound is extracted from purified MCR by acid precipitation of the protein.[8] The released coenzyme is then purified by high-performance liquid chromatography (HPLC).[8] For NMR analysis, the purified coenzyme is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated trifluoroethanol (TFE-d3).[8][9]

-

1D and 2D NMR Experiments: A suite of NMR experiments is performed to assign the complex spectrum of this compound.

-

1D ¹H and ¹³C NMR: Provide initial information on the chemical environment of the protons and carbons.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within the molecule.[8]

-

2D HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[8]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and confirming the overall structure.[9]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps in determining the stereochemistry of the molecule.[9]

-

¹H and ¹³C NMR Spectral Data of a Reduced Form of this compound (F330):

While a complete and unambiguous assignment for native this compound is complex due to paramagnetic effects from the Ni(II) center, detailed assignments have been published for a reduced, diamagnetic form known as F330.[8]

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C2 | 40.1 | 2.35, 2.55 |

| C3 | 29.8 | 1.85, 2.05 |

| C4 | 53.1 | 3.15 |

| C5 | 100.2 | 4.95 |

| C6 | 165.4 | - |

| C7 | 35.2 | 2.15, 2.45 |

| C8 | 55.3 | 3.35 |

| C9 | 135.1 | - |

| C10 | 98.9 | 5.10 |

| C11 | 130.2 | - |

| C12 | 45.6 | 2.85 |

| C13 | 48.2 | 2.95 |

| C14 | 175.1 | - |

| C15 | 95.8 | 5.25 |

| C16 | 140.3 | - |

| C17 | 58.9 | 3.55 |

| C18 | 42.1 | 2.65 |

| C19 | 50.3 | 3.10 |

| C20 | 92.7 | 5.40 |

Data adapted from Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase.[8] Note that these assignments are for the F330 derivative and may differ from native this compound.

Biological Pathways Involving this compound

This compound is a central player in two fundamental biological processes: its own biosynthesis and its catalytic role in methanogenesis.

Biosynthesis of this compound

The biosynthesis of this compound begins with uroporphyrinogen III, the common precursor to all tetrapyrroles.[1] A series of enzymatic steps, including nickel chelation, amidation, reduction, and cyclization, lead to the final complex structure.

Caption: Biosynthesis pathway of this compound from uroporphyrinogen III.

Role in Methanogenesis

This compound is the active component of methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-releasing step of methanogenesis. The nickel center of this compound cycles between different oxidation states to facilitate the reductive cleavage of a methyl group from methyl-coenzyme M.

Caption: The role of this compound in the final step of methanogenesis.

Conclusion

This compound stands as a testament to the chemical diversity and ingenuity of biological systems. Its unique corphin structure, centered around a nickel ion, is finely tuned for its critical role in methane metabolism. The detailed structural and mechanistic understanding of this compound, made possible by advanced analytical techniques, not only deepens our knowledge of microbial life but also provides a foundation for the development of inhibitors of methanogenesis, which could have significant environmental and agricultural applications. Further research into the subtle structural variations of this compound in different organisms may reveal new catalytic capabilities and biological roles for this fascinating molecule.

References

- 1. Cofactor F430 - Wikipedia [en.wikipedia.org]

- 2. cofactor F430 | C42H51N6NiO13- | CID 129011022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. XFEL serial crystallography reveals the room temperature structure of methyl-coenzyme M reductase [escholarship.org]

- 8. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of a Key Methane Catalyst: A Technical History of Coenzyme F430 in Methanogens

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Methanogens, a unique group of archaea, are the primary producers of biogenic methane (B114726), a potent greenhouse gas and a potential biofuel. Central to their metabolism is the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the terminal step in methane formation. The catalytic prowess of MCR is critically dependent on a unique prosthetic group: Coenzyme F430. This nickel-containing tetrapyrrole, with its distinctive chemical properties, has been the subject of intense scientific scrutiny for decades. This technical guide provides an in-depth history of the discovery of this compound, detailing the key experiments, quantitative data, and methodologies that have illuminated its structure, function, and biosynthesis.

The Dawn of a Discovery: Early Observations

The story of this compound begins in the 1970s with studies on the biochemistry of methanogenesis in cell extracts of Methanobacterium thermoautotrophicum. Researchers in the laboratory of Ralph Wolfe at the University of Illinois were working to identify the components necessary for methane formation.

A pivotal observation was the presence of a yellow, non-fluorescent compound in active cell extracts. This compound exhibited a characteristic absorbance maximum in its UV-visible spectrum at 430 nm, leading to its initial designation as "Factor 430" or F430.[1] It was soon established that this factor was essential for the activity of the enzyme responsible for the final step of methanogenesis, which was named methyl-coenzyme M reductase (MCR).[2]

The Nickel Connection: A Metallic Heart

A significant breakthrough in understanding F430 came in 1979 when the research group of Schönheit et al. in Marburg discovered that the growth of methanogens was dependent on the presence of nickel in the growth medium.[2] This finding prompted an investigation into the metallic content of F430. In 1980, it was confirmed that F430 contained nickel, a discovery that was crucial for understanding its catalytic mechanism.[2] The nickel within F430 was found to cycle between the +1 and +2 oxidation states during the catalytic process, with the Ni(I) state being essential for enzyme activity.[2][3]

Elucidating the Molecular Architecture: A Structural Odyssey

Determining the intricate structure of this compound was a major undertaking that involved a combination of sophisticated analytical techniques.

Spectroscopic and Chemical Characterization

Initial characterization relied on spectroscopic methods. The UV-visible spectrum of the inactive Ni(II) form of F430 showed a prominent peak at 430 nm, while the active Ni(I) form exhibited a maximum at 382 nm and a weaker one at 754 nm.[2]

The Power of NMR and X-ray Crystallography

The complete three-dimensional structure of this compound was ultimately elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of the MCR-bound cofactor.[1] These studies revealed a highly reduced porphyrin-like macrocycle called a corphin.[1] Unlike typical tetrapyrroles, F430 possesses two additional rings: a γ-lactam ring (ring E) and a keto-containing carbocyclic ring (ring F).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molar Mass (C42H51N6NiO13+) | 905.2862 Da | [4] |

| Absorption Maximum (Ni(II) form) | 430 nm | [1][2] |

| Absorption Maximum (Ni(I) form) | 382 nm, 754 nm | [2] |

| Metal Center | Nickel (Ni) | [2] |

| Macrocycle Type | Corphin | [1] |

Biosynthesis: The Making of a Unique Cofactor

Understanding how methanogens synthesize this complex molecule was the next frontier. Radiolabeling experiments indicated that the biosynthesis of this compound proceeds from uroporphyrinogen III, the common precursor of all tetrapyrroles. A key intermediate in this pathway was identified as sirohydrochlorin (B1196429).

Subsequent genetic and biochemical studies identified a cluster of genes, termed cfb (this compound biosynthesis), responsible for the conversion of sirohydrochlorin to F430. The biosynthetic pathway involves a series of enzymatic steps including nickel chelation, amidation, macrocyclic ring reduction, and the formation of the characteristic lactam and carbocyclic rings.

Caption: Biosynthetic pathway of this compound from uroporphyrinogen III.

Discovery of Modified F430 Variants

For a long time, this compound was thought to be a singular entity. However, the advent of high-resolution mass spectrometry led to the discovery of several structural variants of F430 in different methanogens and anaerobic methanotrophic archaea (ANME).[4][5] These discoveries suggest that F430 and its derivatives may have broader roles in microbial metabolism beyond canonical methanogenesis.[4]

Table 2: Examples of Modified this compound Variants

| Variant Name | Molecular Mass (M+) | Proposed Modification | Organism(s) | Reference |

| F430-2 (17²-methylthio-F430) | - | Addition of a methylthio group | ANME | [4][5] |

| F430-3 | 1009.2781 Da | Addition of a 3-mercaptopropionate (B1240610) moiety | Methanocaldococcus jannaschii, Methanococcus maripaludis | [4][5] |

| 12,13-didehydro-F430 | - | Oxidative degradation product | Various | [4] |

Key Experimental Protocols

The following sections provide an overview of the key experimental methodologies that were instrumental in the discovery and characterization of this compound.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from methanogenic archaea for structural and functional studies.

Protocol Overview:

-

Cell Lysis: Frozen cell pellets of methanogens (e.g., Methanobacterium thermoautotrophicum) are resuspended in a suitable buffer and lysed, typically by sonication or French press, under anaerobic conditions to prevent oxidation of the Ni(I) state.

-

Centrifugation: The cell lysate is centrifuged at high speed to remove cell debris, yielding a crude cell-free extract.

-

Anion-Exchange Chromatography: The supernatant is applied to a strong anion-exchange column (e.g., Shodex QA-825).[6] this compound and its variants are eluted using a linear gradient of a salt solution, such as ammonium (B1175870) bicarbonate.[6] Fractions are collected and monitored for absorbance at 430 nm.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) is used for elution.[6]

-

Sample Desalting and Concentration: Purified fractions are desalted and concentrated, for example, by evaporation under a stream of nitrogen gas.[6]

Structure Elucidation by NMR Spectroscopy

Objective: To determine the three-dimensional structure of this compound.

Protocol Overview:

-

Sample Preparation: A highly purified and concentrated sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. This typically includes:

-

¹H NMR for proton chemical shifts and coupling constants.

-

¹³C NMR for carbon chemical shifts.

-

2D Correlation Spectroscopy (COSY) to identify proton-proton couplings.

-

2D Total Correlation Spectroscopy (TOCSY) to identify coupled spin systems.

-

2D Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

-

2D Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY) to identify protons that are close in space.

-

-

Data Processing and Analysis: The acquired NMR data is processed using specialized software. Chemical shifts are assigned, and coupling constants and NOE-derived distance restraints are determined.

-

Structure Calculation: The experimental restraints are used in molecular modeling programs to calculate and refine the three-dimensional structure of this compound.

X-ray Crystallography of Methyl-Coenzyme M Reductase

Objective: To determine the structure of this compound in its native protein environment.

Protocol Overview:

-

Purification of MCR: Methyl-coenzyme M reductase is purified from methanogenic cells using a combination of chromatographic techniques under strict anaerobic conditions.

-

Crystallization: The purified MCR is crystallized, often using vapor diffusion methods with precipitants like 2-methyl-2,4-pentanediol or polyethylene (B3416737) glycol.

-

X-ray Diffraction Data Collection: The MCR crystals are exposed to a high-intensity X-ray beam, for example, from a synchrotron or an X-ray free-electron laser (XFEL).[2][7] The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. The amino acid sequence of MCR is fitted into the electron density map, and the structure of the bound this compound is modeled and refined.

Analysis of F430 and its Variants by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify this compound and its modified forms in biological samples.

Protocol Overview:

-

Sample Extraction: F430 is extracted from cell pellets or environmental samples using an acidic solution (e.g., 1% formic acid) with sonication.[6]

-

LC Separation: The extract is injected onto an HPLC system equipped with a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% formic acid is typically used to separate the different F430 variants.[6]

-

Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a mass spectrometer, often a high-resolution instrument like a Q-TRAP or a SYNAPT G2-S.[6] Mass spectra are acquired in positive ion mode using electrospray ionization (ESI).

-

Data Analysis: The masses of the detected ions are compared to the theoretical masses of known and putative F430 variants to identify their presence. Quantification can be performed by comparing the peak areas to those of a known standard.

Caption: General experimental workflow for the study of this compound.

Conclusion

The discovery of this compound stands as a testament to the power of interdisciplinary research, combining microbiology, biochemistry, and advanced analytical chemistry. From its initial observation as a yellow pigment to the elucidation of its complex structure and biosynthetic pathway, the journey of F430 has profoundly deepened our understanding of methanogenesis. The ongoing discovery of F430 variants suggests that the story of this remarkable cofactor is far from over, with exciting new roles in microbial metabolism likely awaiting discovery. For researchers in drug development, the unique structure and function of this compound and its associated enzymes present potential targets for the development of inhibitors of methanogenesis, with implications for both climate change mitigation and ruminant agriculture.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. XFEL serial crystallography reveals the room temperature structure of methyl-coenzyme M reductase [dspace.mit.edu]

- 3. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of this compound biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. XFEL serial crystallography reveals the room temperature structure of methyl-coenzyme M reductase - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Coenzyme F430 in Archaea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F430 is a nickel-containing tetrapyrrole, essential for the function of methyl-coenzyme M reductase (MCR), the terminal enzyme in methanogenesis and the initial enzyme in the anaerobic oxidation of methane (B114726).[1][2] This unique hydroporphinoid structure, closely related to vitamin B12 and siroheme, positions this compound as a critical player in global carbon cycling.[3][4] Understanding its intricate biosynthetic pathway not only provides fundamental insights into microbial metabolism but also presents novel targets for the development of inhibitors to control methane emissions, a potent greenhouse gas. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in archaea, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved processes.

The biosynthesis of this compound initiates from the common tetrapyrrole precursor, sirohydrochlorin (B1196429).[3] A dedicated suite of enzymes, encoded by the cfb (this compound biosynthesis) gene cluster, catalyzes a series of remarkable chemical transformations to construct the final intricate structure of this compound.[1][4] These enzymatic steps include nickel chelation, amidation of two side chains, a complex six-electron reduction of the macrocycle, and two distinct cyclization events to form the characteristic fifth and sixth rings of the molecule.

The Core Biosynthetic Pathway

The biosynthesis of this compound from sirohydrochlorin is a linear pathway involving four key enzymatic steps and one spontaneous cyclization. The enzymes responsible are designated CfbA, CfbE, CfbC/D, and CfbB.[3][4]

-

Nickel Insertion by CfbA: The pathway commences with the insertion of a nickel ion (Ni²⁺) into the sirohydrochlorin macrocycle. This reaction is catalyzed by the nickel-specific chelatase, CfbA.[1][3]

-

Amidation by CfbE: Following nickel insertion, the acetyl side chains on rings A and C of the Ni-sirohydrochlorin intermediate are amidated. This ATP-dependent reaction is catalyzed by the amidotransferase CfbE, which utilizes glutamine as the nitrogen donor, yielding Ni-sirohydrochlorin a,c-diamide.[3]

-

Macrocycle Reduction by CfbC/D: The Ni-sirohydrochlorin a,c-diamide undergoes a six-electron, seven-proton reduction of its tetrapyrrole macrocycle. This complex transformation is catalyzed by a nitrogenase-like reductase system composed of two components, CfbC and CfbD.[1][3]

-

Lactam Ring Formation (Spontaneous): The product of the CfbC/D reaction, Ni-hexahydrosirohydrochlorin a,c-diamide, undergoes a spontaneous intramolecular cyclization to form a γ-lactam ring (Ring E), yielding the intermediate seco-F430.[3]

-

Carbocyclic Ring Formation by CfbB: In the final enzymatic step, the Mur ligase homolog CfbB catalyzes an ATP-dependent cyclization of the propionate (B1217596) side chain on ring D to form the six-membered carbocyclic ketone ring (Ring F), completing the synthesis of this compound.[1][3]

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the enzymes of the this compound biosynthetic pathway are crucial for understanding the efficiency and regulation of this metabolic route. The following tables summarize the available data for the CfbA and CfbE enzymes. Kinetic parameters for CfbC/D and CfbB have not been extensively reported in the reviewed literature.

Table 1: Kinetic Parameters for CfbA (Nickel Chelatase)

| Enzyme Source | Substrate | Specific Activity (nmol min⁻¹ mg⁻¹) | Reference |

| Methanosarcina barkeri | Ni²⁺ | 3.4 ± 0.5 | [3] |

Table 2: Kinetic Parameters for CfbE (Amidotransferase)

| Enzyme Source | Variable Substrate | Fixed Substrate | K_m (µM) | Turnover Number (min⁻¹) | Reference |

| Methanosarcina barkeri | Glutamine | 0.5 mM ATP | 46 | 0.78 | [3] |

| Methanosarcina barkeri | ATP | 1 mM Glutamine | 28 | 1.03 | [3] |

Experimental Protocols

This section provides detailed methodologies for the expression and purification of the Cfb enzymes and for assaying their activity. These protocols are based on methods described in the primary literature.

Recombinant Expression and Purification of Cfb Proteins

The cfb genes from archaea, such as Methanosarcina acetivorans or Methanosarcina barkeri, can be cloned into E. coli expression vectors for recombinant protein production.[3][4]

-

Cloning and Expression:

-

Amplify the coding sequences of cfbA, cfbB, cfbC, cfbD, and cfbE from archaeal genomic DNA.

-

Clone the amplified genes into suitable expression vectors, such as the pET series, often incorporating a His₆-tag for affinity purification.

-

Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a reduced temperature (e.g., 16-25°C).

-

Harvest the cells by centrifugation.

-

-

Purification of His₆-tagged Proteins:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His₆-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and store at -80°C.

-

CfbA (Nickel Chelatase) Activity Assay

This assay monitors the insertion of Ni²⁺ into sirohydrochlorin by observing the change in the UV-visible absorption spectrum.[3]

-

Materials:

-

Purified CfbA enzyme.

-

Sirohydrochlorin (substrate).

-

NiCl₂ solution.

-

Assay buffer: 50 mM Tris-HCl, pH 8.0.

-

UV-Vis spectrophotometer.

-

-

Protocol:

-

Prepare a reaction mixture in a cuvette containing assay buffer, sirohydrochlorin (e.g., 10 µM), and NiCl₂ (e.g., 50 µM).

-

Record a baseline UV-Vis spectrum (350-700 nm).

-

Initiate the reaction by adding a known amount of purified CfbA enzyme (e.g., 1-5 µM).

-

Monitor the reaction by recording spectra at regular time intervals.

-

Observe the decrease in the absorbance maximum of sirohydrochlorin (around 378 nm) and the concomitant increase in the absorbance maxima of Ni-sirohydrochlorin (around 430 nm and 594 nm).

-

Calculate the rate of Ni-sirohydrochlorin formation using its extinction coefficient.

-

CfbE (Amidotransferase) Activity Assay

The activity of CfbE can be determined by measuring the ATP hydrolysis that is coupled to the amidation reaction, using a malachite green-based phosphate (B84403) detection assay.[3]

-

Materials:

-

Purified CfbE enzyme.

-

Ni-sirohydrochlorin (substrate).

-

ATP.

-

Glutamine.

-

MgCl₂.

-

Assay buffer: 50 mM Tris-HCl, pH 8.0.

-

Malachite green reagent for phosphate detection.

-

Phosphate standard solution.

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, Ni-sirohydrochlorin (e.g., 10 µM), glutamine (e.g., 1 mM), ATP (e.g., 0.5 mM), and MgCl₂ (e.g., 5 mM).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding purified CfbE enzyme.

-

At various time points, withdraw aliquots of the reaction and stop the reaction by adding a quenching solution (e.g., SDS).

-

To each quenched aliquot, add the malachite green reagent and incubate to allow color development.

-

Measure the absorbance at ~620-660 nm.

-

Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

-

Calculate the rate of ATP hydrolysis, which corresponds to the amidotransferase activity.

-

CfbC/D (Reductase) Activity Assay (Adapted Protocol)

This assay monitors the reduction of Ni-sirohydrochlorin a,c-diamide by following the change in its UV-visible spectrum. The assay requires an anaerobic environment and a reducing agent.

-

Materials:

-

Purified CfbC and CfbD enzymes.

-

Ni-sirohydrochlorin a,c-diamide (substrate).

-

ATP and an ATP-regenerating system (creatine kinase and phosphocreatine).

-

Sodium dithionite (B78146) (reducing agent).

-

Anaerobic glovebox or chamber.

-

Assay buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂.

-

-

Protocol (to be performed under strict anaerobic conditions):

-

Prepare a reaction mixture in a sealed cuvette inside an anaerobic chamber, containing assay buffer, Ni-sirohydrochlorin a,c-diamide (e.g., 5-10 µM), ATP (e.g., 2 mM), and the ATP-regenerating system.

-

Add a small amount of sodium dithionite (e.g., 1-2 mM) to ensure a low redox potential.

-

Add purified CfbC and CfbD enzymes to the cuvette.

-

Record a baseline UV-Vis spectrum (350-700 nm).

-

Monitor the reaction by recording spectra over time.

-

Observe the decrease in the absorbance of Ni-sirohydrochlorin a,c-diamide (around 594 nm) and the appearance of new peaks corresponding to the reduced product, Ni-hexahydrosirohydrochlorin a,c-diamide (around 446 nm).[3]

-

CfbB (Ligase) Activity Assay (Adapted Protocol)

Similar to CfbE, the activity of the ATP-dependent ligase CfbB can be measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis using the malachite green assay.

-

Materials:

-

Purified CfbB enzyme.

-

seco-F430 (substrate).

-

ATP.

-

MgCl₂.

-

Assay buffer: 50 mM Tris-HCl, pH 8.0.

-

Malachite green reagent.

-

Phosphate standard solution.

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, seco-F430 (e.g., 10 µM), ATP (e.g., 1 mM), and MgCl₂ (e.g., 5 mM).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding purified CfbB enzyme.

-

At various time points, take aliquots and stop the reaction.

-

Add malachite green reagent to each aliquot and measure the absorbance at ~620-660 nm after color development.

-

Quantify the released phosphate using a standard curve.

-

Calculate the rate of ATP hydrolysis, which reflects the ligase activity.

-

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway represents a significant milestone in our understanding of tetrapyrrole biochemistry and the metabolic capabilities of archaea. The identification of the cfb gene cluster and the characterization of the encoded enzymes have provided a molecular roadmap for the synthesis of this complex and vital cofactor. The availability of recombinant Cfb enzymes and established assay procedures opens the door for detailed mechanistic studies and the high-throughput screening of potential inhibitors.

For drug development professionals, the enzymes in this pathway, particularly those with no close homologs in humans, represent promising targets for the development of specific inhibitors of methanogenesis. Such compounds could have significant applications in agriculture and environmental science to mitigate methane emissions. For researchers and scientists, further investigation is needed to fully characterize the kinetics and regulation of the CfbC/D and CfbB enzymes. Moreover, understanding how the newly synthesized this compound is chaperoned and inserted into the methyl-coenzyme M reductase apoenzyme remains an exciting area for future research. The tools and knowledge outlined in this guide provide a solid foundation for these future endeavors.

References

- 1. The biosynthetic pathway of this compound in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. holocron.lib.auburn.edu [holocron.lib.auburn.edu]

- 3. Elucidation of the biosynthesis of the methane catalyst this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidation of the biosynthesis of the methane catalyst this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of Coenzyme F430 at 430 nm

For Researchers, Scientists, and Drug Development Professionals

Coenzyme F430, a nickel-containing hydrocorphinoid, is a crucial prosthetic group for methyl-coenzyme M reductase (MCR). This enzyme catalyzes the final, methane-forming step in the metabolism of methanogenic archaea and the reverse reaction, anaerobic methane (B114726) oxidation.[1][2][3] The unique spectroscopic properties of this compound, particularly its strong absorbance in the visible region, are central to its characterization and the study of its catalytic mechanism. The trivial name F430 was assigned due to its characteristic spectroscopic maximum at 430 nm.[4] This guide provides an in-depth overview of these properties, focusing on the 430 nm absorption band, and details the experimental protocols for its analysis.

Quantitative Spectroscopic Data

The UV-Visible spectrum of this compound is highly sensitive to the oxidation state of its central nickel atom and its immediate molecular environment (i.e., whether it is free in solution or bound to the MCR enzyme). The prominent absorption peak around 430 nm is characteristic of the inactive, Ni(II) oxidation state.[5][6] Upon reduction to the catalytically active Ni(I) state, this peak undergoes a significant blue-shift.[7]

Table 1: Key Spectroscopic Properties of this compound

| Property | State | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference Notes |

| Absorption Maximum | Free F430 (Ni(II)) in water | 431 nm | ~23,300 M⁻¹cm⁻¹ | This is the characteristic peak for the isolated, inactive coenzyme.[7] Another source reports a range of 21,000-27,000 M⁻¹cm⁻¹.[6] |

| MCR-bound F430 (Ni(II)) | 422 nm | Not specified | The protein environment causes a slight blue-shift in the absorption maximum.[7] | |

| Reduced F430 (Ni(I), "MCRred1" state) | 378 - 388 nm | Not specified | A significant blue-shift is the hallmark of the active Ni(I) state. The exact maximum depends on whether the coenzyme is free (378 nm) or enzyme-bound (388 nm).[7] | |

| NaBH₄ Reduced F430 ("F330" state) | 326 - 330 nm | Not specified | Reduction with sodium borohydride (B1222165) yields a different species with a further blue-shifted peak.[7] | |

| Purity Assessment | Absorbance Ratio (A₄₃₀/A₂₇₅) | 430 nm / 275 nm | 1.05 (Native) | This ratio is used to confirm the native state of the coenzyme and distinguish it from its diepimer (ratio of 1.2).[7] |

Experimental Protocols

Accurate spectroscopic analysis of this compound requires careful sample preparation to isolate the coenzyme and control its redox state.

Extraction and Purification of this compound from MCR

This protocol describes the isolation of F430 from purified Methyl-Coenzyme M Reductase.

-

Protein Denaturation and F430 Release:

-

Start with a concentrated solution of purified MCR.

-

Lower the pH of the solution to below 1.0 by titrating with 30% (v/v) hydrochloric acid (HCl). This process precipitates the protein subunits, releasing the F430 coenzyme into the acidic solution.[7]

-

Separate the precipitated protein from the F430-containing supernatant by centrifugation.

-

-

HPLC Purification:

-

The F430 content in the supernatant can be initially estimated using the extinction coefficient at 430 nm (ε₄₃₀ = 23,300 M⁻¹cm⁻¹).[7]

-

Purify the F430 using a High-Performance Liquid Chromatography (HPLC) system. A common method involves a reverse-phase C18 column (e.g., Waters C18 μBondapak, 7.8 mm × 30 cm).[7]

-

Equilibrate the column with 100% water.

-

Elute the coenzyme using a linear gradient from 100% water to 40% methanol (B129727) over 50 minutes, at a flow rate of approximately 2 mL/min.[7]

-

Monitor the column eluate at 430 nm to detect the Ni(II) form of F430. Additional monitoring at other wavelengths (e.g., 420 nm and 560 nm) can also be performed.[7]

-

Collect the fractions corresponding to the F430 peak anaerobically in sealed vials. The purified F430 can be lyophilized and stored at -20 °C.[7]

-

Preparation of Different F430 Redox States

The spectroscopic properties of F430 are dependent on its redox state. The following protocols are used to generate specific reduced forms for analysis. All procedures should be conducted under strict anaerobic conditions.

-

Preparation of Ni(I)-F430 (F380 form):

-

Dissolve purified F430 in a suitable buffer at pH 10.0.

-

Chemically reduce the Ni(II) center to Ni(I) by adding Ti(III) citrate.[7]

-

Confirm the formation of the reduced species by monitoring the UV-Vis spectrum for the disappearance of the 430 nm peak and the appearance of a new maximum around 376-378 nm.[7]

-

-

Preparation of F330 form:

UV-Visible Spectroscopic Measurement

-

Instrumentation: A dual-beam UV-Visible spectrophotometer (e.g., Thermo Scientific Evolution One Plus, Jasco J-715) is required.[7][8] For anaerobic samples, measurements can be performed inside an anaerobic chamber using a fiber optic spectrometer.[7]

-

Procedure:

-

Use a 1.0 cm pathlength quartz cuvette for all measurements.[8]

-

Record a baseline spectrum using the same buffer or solvent as the sample.

-

Measure the absorbance spectrum of the F430 sample over a relevant wavelength range (e.g., 250-800 nm).[8]

-

For quantitative analysis, ensure the absorbance at λmax is within the linear range of the instrument (typically < 2.0).

-

Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the pathlength.

-

Visualizations: Pathways and Workflows

Biochemical Pathway

This compound is the active cofactor in the final step of methanogenesis, where MCR catalyzes the formation of methane. The nickel center cycles between the Ni(I) and Ni(II) (and potentially Ni(III)) oxidation states during catalysis.

Caption: Final catalytic step of methanogenesis mediated by this compound in MCR.

Experimental Workflow

The following diagram outlines the standard workflow for the extraction, purification, and spectroscopic characterization of this compound.

Caption: Experimental workflow for F430 isolation and spectroscopic analysis.

References

- 1. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cofactor F430 - Wikipedia [en.wikipedia.org]

- 5. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Coenzyme F430 as a prosthetic group of methyl-coenzyme M reductase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F430, a unique nickel-containing tetrapyrrole, serves as the prosthetic group for methyl-coenzyme M reductase (MCR), the central enzyme in methanogenesis and anaerobic methane (B114726) oxidation. This guide provides a comprehensive overview of the structure, biosynthesis, and catalytic function of this compound within MCR. It details the intricate catalytic cycle, summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of critical pathways and workflows to facilitate a deeper understanding of this vital coenzyme. This document is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development seeking to explore the nuances of methane metabolism and potential avenues for its inhibition.

Introduction

The biological production and consumption of methane, a potent greenhouse gas and a potential biofuel, are governed by the enzyme methyl-coenzyme M reductase (MCR).[1][2][3] At the heart of MCR's active site lies this compound, a fascinating and essential prosthetic group.[1][4][5] This nickel-containing hydrocorphinoid is the most reduced tetrapyrrole found in nature and is exclusively utilized by MCR.[6][7] Its unique structure and the redox activity of its central nickel ion are paramount to the enzyme's ability to catalyze the challenging chemistry of methane formation and oxidation.[8][9][10] Understanding the intricate details of this compound is crucial for developing inhibitors of methanogenesis to mitigate climate change and for harnessing the power of methanotrophs for biotechnological applications.

Structure of this compound

The structure of this compound was first elucidated in the late 1970s and early 1980s through spectroscopic and crystallographic studies.[11][12][13] It is a tetrahydrocorphin, meaning its macrocycle is more reduced than that of porphyrins.[6] Key structural features include a central nickel atom, a γ-lactam ring (ring E), and a carbocyclic ring (ring F).[11] This unique structure imparts specific electronic properties to the nickel center, tuning its redox potential for catalysis.[14][15]

Several modified forms of this compound have been discovered, such as the 17²-methylthio-F430 (mtF430) found in anaerobic methanotrophs (ANME), suggesting adaptations to different metabolic needs.[1][16]

Biosynthesis of this compound

The biosynthesis of this compound is a complex pathway that begins with uroporphyrinogen III, the common precursor to all tetrapyrroles.[11][17] The pathway involves a series of enzymatic steps, including chelation of nickel, amidation, macrocyclic ring reduction, lactamization, and carbocyclic ring formation.[2][17] The key enzymes involved are designated as CfbA through CfbE.[2][17]

The biosynthesis proceeds via sirohydrochlorin, the metal-free precursor of siroheme.[17][18] A nickel-specific chelatase inserts Ni²⁺ into sirohydrochlorin.[2] Subsequent enzymatic modifications, including a six-electron reduction and γ-lactamization, lead to the final structure of this compound.[2]

Role in Methyl-Coenzyme M Reductase (MCR)

MCR catalyzes the reversible reaction: CH₃-S-CoM + HS-CoB ⇌ CH₄ + CoM-S-S-CoB[1]

The active form of the enzyme contains this compound with nickel in the +1 oxidation state (Ni(I)).[9] The catalytic cycle is a subject of ongoing research, with the currently favored mechanism involving radical intermediates.[1][3][9]

The proposed catalytic cycle involves:

-

Homolytic Cleavage: The Ni(I) center of F430 induces the homolytic cleavage of the C-S bond in methyl-coenzyme M (CH₃-S-CoM), generating a methyl radical (CH₃•) and a Ni(II)-thiolate intermediate.[1][16]

-

Methane Formation: The methyl radical abstracts a hydrogen atom from coenzyme B (HS-CoB) to form methane and a coenzyme B thiyl radical (•S-CoB).[16]

-

Heterodisulfide Formation: The thiyl radical reacts with the Ni(II)-bound coenzyme M to form a disulfide radical anion.

-

Regeneration of Ni(I): An intramolecular electron transfer from the disulfide radical anion to Ni(II) releases the heterodisulfide product (CoM-S-S-CoB) and regenerates the active Ni(I) state of this compound.[16]

Quantitative Data

The unique chemical environment of this compound within MCR fine-tunes its physicochemical properties for catalysis.

| Property | Value | Conditions | Reference(s) |

| Spectroscopic Properties | |||

| λmax of Ni(II)-F430 | ~430 nm | Inactive enzyme | [6][8] |

| λmax of Ni(I)-F430 (MCRred1) | ~382-388 nm | Active enzyme | [6][8] |

| Redox Potentials | |||

| Ni(II)/Ni(I) couple of free F430 in water | -650 mV | vs. SHE | [8][10] |

| Ni(II)/Ni(I) couple of MCR-bound F430 | -440 mV (irreversible) | pH 7.2 | [8][10] |

| Structural Parameters | |||

| Ni-C distance in a Ni-methyl intermediate | 2.07 - 2.10 Å | X-ray crystallography | [4] |

| Ni-S distance in Ni(II)-S-CoM | Varies with F430 precursor | Computational studies | [14][16] |

Experimental Protocols

Isolation and Purification of this compound

This protocol is a generalized procedure based on methods described in the literature.[19][20]

Objective: To isolate protein-free this compound from methanogenic archaea.

Materials:

-

Cell paste of a methanogenic archaeon (e.g., Methanothermobacter marburgensis)

-

Ammonium (B1175870) bicarbonate solutions (varying concentrations)

-

Strong anion-exchange chromatography column (e.g., Shodex QA-825)

-

HPLC system with a photodiode array (PDA) detector

-

Lyophilizer

Procedure:

-

Cell Lysis: Resuspend the cell paste in a suitable buffer and lyse the cells using methods such as sonication or French press.

-

Centrifugation: Centrifuge the cell lysate at high speed to remove cell debris.

-

Anion-Exchange Chromatography:

-

Load the supernatant onto a strong anion-exchange column pre-equilibrated with a low concentration of ammonium bicarbonate.

-

Wash the column with the equilibration buffer.

-

Elute the bound coenzymes using a linear gradient of increasing ammonium bicarbonate concentration (e.g., 0 to 2 M).

-

Collect fractions and monitor the absorbance at 430 nm to identify fractions containing F430.

-

-

HPLC Purification:

-

Pool the F430-containing fractions and further purify them by HPLC using a suitable column and a gradient of ammonium bicarbonate.

-

Monitor the elution profile with a PDA detector to confirm the purity of the F430 peak based on its characteristic spectrum.

-

-

Desalting and Lyophilization:

-

Desalt the purified F430 fractions by repeated lyophilization to remove the volatile ammonium bicarbonate.

-

Store the purified, salt-free F430 at -80°C.

-

Kinetic Analysis of MCR using Stopped-Flow Spectrophotometry

This protocol is adapted from studies investigating the pre-steady-state kinetics of MCR.[21]

Objective: To measure the rate constants for substrate binding and product formation in the MCR-catalyzed reaction.

Materials:

-

Purified, active MCR (in the Ni(I) state, MCRred1)

-

Substrates: methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB)

-

Anaerobic stopped-flow spectrophotometer

-

Anaerobic glovebox or chamber

-

Degassed buffers

Procedure:

-

Preparation: All solutions and the stopped-flow instrument must be made strictly anaerobic to prevent inactivation of MCR.

-

Loading the Syringes:

-

To study the reaction of the MCR·methyl-SCoM complex with CoB₇SH:

-

Syringe 1: Pre-incubate MCRred1 with a saturating concentration of methyl-SCoM.

-

Syringe 2: Prepare various concentrations of CoB₇SH.

-

-

To study the reaction of the MCR·CoB₇SH complex with methyl-SCoM:

-

Syringe 1: Pre-incubate MCRred1 with CoB₇SH.

-

Syringe 2: Prepare various concentrations of methyl-SCoM.

-

-

-

Rapid Mixing and Data Acquisition:

-

Rapidly mix the contents of the two syringes in the stopped-flow instrument.

-

Monitor the reaction by observing the change in absorbance at a wavelength sensitive to the Ni(I) to Ni(II) transition (e.g., around 385 nm or 430 nm) over time.

-

-

Data Analysis:

-

Fit the resulting kinetic traces to appropriate exponential equations to obtain observed rate constants (kobs).

-

Plot the kobs values against the concentration of the varied substrate to determine the rate constants for substrate binding and the chemical step.

-

Conclusion and Future Directions

This compound stands as a testament to the chemical ingenuity of biological systems. Its unique structure and the remarkable catalytic power it imparts to methyl-coenzyme M reductase are central to global carbon cycling. While significant progress has been made in understanding this coenzyme, many questions remain. Elucidating the precise details of the MCR catalytic mechanism, the roles of the different F430 modifications, and the regulation of its biosynthesis will continue to be exciting areas of research. For drug development professionals, the enzymes involved in the biosynthesis and function of this compound present attractive targets for the design of specific inhibitors of methanogenesis, offering a potential strategy to mitigate methane emissions. The continued study of this fascinating molecule promises not only to deepen our fundamental understanding of biochemistry but also to provide solutions to pressing environmental challenges.

References

- 1. Structural Dynamics of the Methyl-Coenzyme M Reductase Active Site Are Influenced by this compound Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthetic pathway of this compound in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Focusing on a nickel hydrocorphinoid in a protein matrix: methane generation by methyl-coenzyme M reductase with F430 cofactor and its models - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Structural analysis of a Ni-methyl species in methyl-coenzyme M reductase from Methanothermobacter marburgensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of this compound biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Methyl-Coenzyme M Reductase and Its Post-translational Modifications [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cofactor F430 - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Reactivity Factors in Catalytic Methanogenesis and Their Tuning upon this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Biosynthesis of this compound, a nickel porphinoid involved in methanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Methane Synthesis: A Technical Guide to Coenzyme F430's Function in the Final Step of Methanogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanogenesis, the biological production of methane (B114726), is a critical process in the global carbon cycle and a significant contributor to greenhouse gas emissions. The final, methane-releasing step of this anaerobic metabolic pathway is catalyzed by the enzyme methyl-coenzyme M reductase (MCR). Central to the function of MCR is Coenzyme F430, a unique nickel-containing tetrapyrrole. This technical guide provides an in-depth exploration of the pivotal role of this compound in the catalytic mechanism of MCR. It consolidates key quantitative data, details essential experimental protocols for studying this system, and presents visual representations of the catalytic cycle and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development targeting methanogens.

Introduction

The ever-growing atmospheric concentration of methane, a potent greenhouse gas, has intensified research into the fundamental mechanisms of its biological production. The majority of biogenic methane is produced by methanogenic archaea, which utilize a unique metabolic pathway culminating in the formation of methane from a methyl group. The enzyme responsible for this terminal step is methyl-coenzyme M reductase (MCR), which catalyzes the reduction of methyl-coenzyme M (CH₃-S-CoM) with coenzyme B (HS-CoB) to produce methane (CH₄) and a heterodisulfide of CoM and CoB (CoM-S-S-CoB).[1][2]

At the heart of MCR's active site lies this compound, a nickel-hydrocorphinoid cofactor.[3][4] The nickel ion within the F430 macrocycle is redox-active and cycles through different oxidation states to facilitate the cleavage of the stable thioether bond in methyl-coenzyme M and the subsequent formation of methane.[2][5] Understanding the intricate function of this compound is paramount for developing targeted inhibitors of methanogenesis, with potential applications in mitigating climate change and in drug development against methanogen-related diseases.

The Catalytic Role of this compound

This compound is the prosthetic group of MCR and is absolutely essential for its catalytic activity.[6] The nickel center of this compound is the primary site of interaction with the substrates. The currently favored catalytic mechanism involves a series of redox changes of the nickel ion.[7]

The catalytic cycle is initiated with the nickel in the +1 oxidation state (Ni(I)), which is the active form of the enzyme, often referred to as MCRred1.[5] Two main mechanistic pathways have been proposed and are the subject of ongoing research:

-

Mechanism I (Organometallic Pathway): This mechanism posits a nucleophilic attack of the Ni(I) on the methyl group of methyl-SCoM, leading to the formation of a methyl-Ni(III) intermediate.[7][8] Subsequent reduction and protonation steps release methane and regenerate the Ni(I) state.

-

Mechanism II (Radical-based Pathway): An alternative mechanism suggests that the Ni(I) center initiates a radical reaction. This may involve the formation of a methyl radical and a Ni(II)-thiolate species.[7][9]

Regardless of the precise mechanism, the unique electronic properties of the this compound macrocycle and its nickel center are finely tuned to facilitate this challenging chemical transformation.

Quantitative Data

A summary of the key quantitative data related to this compound and MCR is presented in the tables below for easy comparison and reference.

Table 1: Spectroscopic Properties of this compound in Different Redox States

| Redox State | Form | λmax (nm) | Reference(s) |

| Ni(I) | MCRred1 (enzyme-bound) | 388 | [10] |

| Ni(I) | Free this compound | 378 | [10] |

| Ni(II) | MCRsilent (enzyme-bound) | 422 | [10] |

| Ni(II) | Free this compound | 431 | [10] |

Table 2: Redox Potentials of this compound

| Redox Couple | Condition | Redox Potential (E₀') vs. NHE | Reference(s) |

| Ni(II)/Ni(I) | Free F430 in water | ~ -600 mV | [8][10] |

| Ni(II)/Ni(I) | F430 pentamethyl ester in DMF | -504 mV | [8] |

| Ni(III)/Ni(II) | F430 pentamethyl ester in acetonitrile | +1.45 V | [7] |

Table 3: Kinetic Parameters of Methyl-Coenzyme M Reductase (MCR)

| Enzyme | Substrate | Apparent Kₘ | Reference(s) |

| MCR I (M. marburgensis) | Methyl-coenzyme M | 0.7 ± 0.2 mM | [10] |

| MCR I (M. marburgensis) | Coenzyme B | 0.2 ± 0.1 mM | [10] |

| MCR II (M. marburgensis) | Methyl-coenzyme M | 1.4 ± 0.2 mM | [10] |

| MCR II (M. marburgensis) | Coenzyme B | 0.5 ± 0.2 mM | [10] |

| MCR (M. thermophila) | Methyl-coenzyme M | 3.3 mM | [11] |

| MCR (M. thermophila) | Coenzyme B | 59 µM | [11] |

Table 4: Inhibition of Methyl-Coenzyme M Reductase (MCR)

| Inhibitor | Enzyme Source | Apparent IC₅₀ | Reference(s) |

| 2-Bromoethanesulfonate | M. ruminantium | 0.4 ± 0.04 µM | [12] |

| 2-Bromoethanesulfonate | M. thermoautotrophicus | 4 µM | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound and MCR. The following sections provide synthesized protocols for key experiments based on published literature.

Purification of Methyl-Coenzyme M Reductase (from Methanothermobacter marburgensis)

This protocol is a generalized procedure based on methods described in the literature.[1][13] All steps must be performed under strictly anaerobic conditions in an anaerobic chamber.

Materials:

-

Frozen cell paste of Methanothermobacter marburgensis.

-

Buffer A: 50 mM Tris-HCl, pH 7.6.

-

Buffer B: 50 mM Tris-HCl, pH 7.6, containing 0.1 M NaCl.

-

Anion exchange chromatography column (e.g., Q-Sepharose).

-

Gel filtration chromatography column (e.g., Superdex 200).

-

Anaerobic chamber (e.g., 95% N₂, 5% H₂).

Procedure:

-

Cell Lysis: Resuspend the frozen cell paste in Buffer A. Lyse the cells by sonication or by passing them through a French press.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 35,000 x g) for 30 minutes to remove cell debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve a desired saturation (e.g., 55%), stirring continuously. Centrifuge to collect the precipitate. Resuspend the pellet in a minimal volume of Buffer A. A second precipitation step can be performed to further enrich the MCR.

-

Anion Exchange Chromatography: Load the resuspended protein onto an anion exchange column pre-equilibrated with Buffer A. Elute the protein with a linear gradient of NaCl in Buffer A (e.g., 0 to 1 M NaCl). Collect fractions and assay for MCR activity.

-

Gel Filtration Chromatography: Pool the active fractions from the anion exchange step, concentrate, and load onto a gel filtration column pre-equilibrated with Buffer B. Elute with Buffer B.

-

Purity and Concentration: Assess the purity of the final MCR preparation by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay, using bovine serum albumin as a standard. The concentration can also be estimated spectrophotometrically by measuring the absorbance of the oxidized enzyme (MCRsilent) at 420 nm using an extinction coefficient of 44,000 M⁻¹ cm⁻¹.

Methyl-Coenzyme M Reductase Activity Assay

This assay measures the formation of methane from methyl-coenzyme M and coenzyme B.

Materials:

-

Purified MCR.

-

Assay buffer: 500 mM MOPS/NaOH, pH 7.2.

-

Methyl-coenzyme M (CH₃-S-CoM).

-

Coenzyme B (HS-CoB).

-

Aquocobalamin.

-

Ti(III) citrate (B86180) (as a reductant to maintain anaerobic conditions and activate the enzyme).

-

Sealed anaerobic vials.

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID).

Procedure:

-

Assay Mixture Preparation: In an anaerobic chamber, prepare the assay mixture in a sealed vial. A typical 400 µL assay solution contains 500 mM MOPS/NaOH (pH 7.2), 10 mM methyl-coenzyme M, 1 mM coenzyme B, 0.3 mM aquocobalamin, and 30 mM Ti(III) citrate.[9]

-

Enzyme Addition: Add a known amount of purified MCR (e.g., 11.2 µg) to the assay mixture to initiate the reaction.[9]

-

Incubation: Incubate the reaction vials at the optimal temperature for the enzyme (e.g., 65°C for MCR from M. marburgensis).[9]

-

Methane Quantification: At various time points, withdraw a sample of the headspace gas from the vial using a gas-tight syringe. Inject the gas sample into a GC-FID to quantify the amount of methane produced.

-

Calculation of Specific Activity: Calculate the specific activity of the enzyme as µmol of methane produced per minute per milligram of protein.

Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate the catalytic cycle of MCR and a general workflow for its study.

Caption: Proposed catalytic cycle of Methyl-Coenzyme M Reductase (MCR) involving this compound.

Caption: A generalized experimental workflow for the study of Methyl-Coenzyme M Reductase.

Conclusion and Future Directions

This compound, through its intricate coordination with the nickel center within the active site of MCR, plays an indispensable role in the final step of methanogenesis. The ability of its nickel ion to cycle through multiple oxidation states allows for the catalysis of the difficult conversion of methyl-coenzyme M to methane. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of this system.

Future research will likely focus on trapping and characterizing the transient intermediates of the MCR catalytic cycle to definitively resolve the prevailing mechanistic questions. Furthermore, a deeper understanding of the structure-function relationship of this compound will be instrumental in the rational design of potent and specific inhibitors of MCR. Such inhibitors hold significant promise as tools to mitigate methane emissions and as potential therapeutic agents, underscoring the continued importance of fundamental research into this fascinating enzyme and its unique cofactor.

References

- 1. Methyl-coenzyme M reductase from Methanothermobacter marburgensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]

- 7. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of this compound from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.psu.edu [pure.psu.edu]

- 13. Selective Inhibition by 2-Bromoethanesulfonate of Methanogenesis from Acetate in a Thermophilic Anaerobic Digestor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Intricate Structural Relationship Between Coenzyme F430 and Vitamin B12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F430 and vitamin B12, two vital tetrapyrrolic cofactors, play indispensable roles in unique biological processes. While this compound, with its central nickel ion, is the prosthetic group of methyl-coenzyme M reductase, orchestrating the final step of methanogenesis, vitamin B12, featuring a central cobalt ion, is crucial for various metabolic pathways in animals, including DNA synthesis and fatty acid metabolism. Despite their distinct metal centers and biological functions, these two molecules share a common biosynthetic origin, branching from the ubiquitous precursor uroporphyrinogen III. This in-depth technical guide provides a comprehensive analysis of the structural relationship between this compound and vitamin B12, presenting a comparative summary of their physicochemical and structural properties, detailed experimental protocols for their structure elucidation, and a visualization of their divergent biosynthetic pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and bioinorganic chemistry.

Introduction

The world of natural cofactors is rich with complex and elegant molecular architectures, none more so than the tetrapyrroles. Among these "pigments of life," this compound and vitamin B12 stand out for their unique metal-containing macrocyclic structures and their involvement in fundamental biological reactions. This compound is exclusively found in methanogenic archaea and is characterized by a nickel-containing hydrocorphinoid ring system. In contrast, vitamin B12, or cobalamin, is synthesized by certain bacteria and archaea and contains a cobalt atom at the core of its corrin (B1236194) ring structure.[1][2]

This guide delves into the core structural relationship between these two fascinating molecules. We will explore their key structural similarities and differences, present quantitative data on their molecular geometries, and provide an overview of the experimental techniques used to unravel their intricate three-dimensional structures. Furthermore, we will visualize their biosynthetic pathways, highlighting the enzymatic steps that lead to their distinct final forms from a common ancestor.

Comparative Structural and Physicochemical Properties

This compound and vitamin B12, while both being modified tetrapyrroles, exhibit significant differences in their macrocyclic framework, central metal ion, and overall charge. These structural variations directly influence their physicochemical properties and, consequently, their biological activities.

Core Macrocyclic Structure

The fundamental distinction lies in their macrocyclic rings. Vitamin B12 possesses a corrin ring, which is more reduced and less planar than the porphyrin ring of hemes.[3] this compound, on the other hand, features a more reduced hydrocorphinoid (corphin) ring system.[1]

Central Metal Ion and Coordination Geometry

The identity of the central metal ion is a defining feature. This compound contains Nickel (Ni) , typically in the +1 or +2 oxidation state within the enzyme, while vitamin B12 contains Cobalt (Co) , which can exist in +1, +2, and +3 oxidation states.[4] The coordination geometry around these metal ions is crucial for their catalytic activity.

Below is a table summarizing the key quantitative structural data for the coordination sphere of the central metal ions in this compound and cyanocobalamin (B1173554) (a common form of vitamin B12).

| Parameter | This compound (in MCR-red1-silent) | Vitamin B12 (Cyanocobalamin) |

| Central Metal Ion | Nickel (Ni) | Cobalt (Co) |

| Coordination Number | 4-6 (depending on state) | 6 |

| Axial Ligands | Varies (e.g., none, H₂O, substrate) | CN⁻, 5,6-dimethylbenzimidazole |

| Equatorial Ligands | 4 Nitrogen atoms of the corphin ring | 4 Nitrogen atoms of the corrin ring |

| Average Metal-Equatorial Nitrogen Bond Length | ~2.06 Å | ~1.90 Å |

| Metal-Axial Ligand Bond Lengths | Ni-S (substrate): ~2.4 Å | Co-CN: ~1.88 Å; Co-N(DMB): ~2.07 Å |

Note: The bond lengths for this compound can vary depending on the specific state of the methyl-coenzyme M reductase enzyme.

Physicochemical Properties

The structural differences are reflected in the physicochemical properties of these coenzymes.

| Property | This compound | Vitamin B12 (Cyanocobalamin) |

| Molecular Formula | C₄₂H₅₁N₆NiO₁₃⁻ | C₆₃H₈₈CoN₁₄O₁₄P |

| Molar Mass | 906.58 g/mol | 1355.37 g/mol |

| Appearance | Yellow solid | Dark red crystals or powder |

| Solubility | Soluble in water | Slightly soluble in water and ethanol |

| Key Spectroscopic Feature | Absorbance maximum around 430 nm (for Ni(II) form) | Characteristic UV-Vis absorption spectrum |

Biosynthetic Pathways

This compound and vitamin B12 share a common biosynthetic precursor, uroporphyrinogen III . From this crucial intermediate, their synthetic routes diverge, employing a series of specialized enzymes to construct their unique macrocyclic structures and incorporate their respective metal ions.

Biosynthesis of this compound

The biosynthesis of this compound from sirohydrochlorin (B1196429) (a derivative of uroporphyrinogen III) is a multi-step process catalyzed by a series of enzymes designated CfbA through CfbE.[5] The key steps include nickel chelation, amidation, ring reduction, and finally, the formation of the characteristic sixth ring.

Biosynthesis of Vitamin B12

The biosynthesis of vitamin B12 is more complex and can proceed through two distinct routes: an aerobic and an anaerobic pathway. Both pathways start from uroporphyrinogen III and involve a series of methylations, cobalt insertion, and ring contraction. The key difference lies in the timing of cobalt insertion and the requirement for oxygen. The diagram below illustrates a simplified overview of the anaerobic pathway.

Experimental Protocols for Structure Elucidation

The determination of the complex three-dimensional structures of this compound and vitamin B12 has been a landmark achievement in structural biology, primarily accomplished through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While detailed, step-by-step protocols are often specific to the laboratory and instrumentation, the following provides a comprehensive overview of the methodologies typically employed.

X-ray Crystallography of Vitamin B12 (Cyanocobalamin)

X-ray crystallography provides a static, high-resolution picture of the molecule in its crystalline state.

1. Crystallization:

-

Sample Preparation: Highly purified cyanocobalamin is dissolved in deionized water.[6]

-

Crystallization Method: The hanging drop vapor diffusion method is commonly used. A drop of the cyanocobalamin solution is mixed with a precipitant solution and suspended over a reservoir containing a higher concentration of the precipitant.

-

Conditions: Crystals are typically grown at room temperature over several days to weeks. The exact precipitant and buffer conditions can vary but often involve salts and organic solvents.

2. Data Collection:

-

Crystal Mounting: A suitable single crystal is selected, mounted on a cryo-loop, and flash-cooled in liquid nitrogen to minimize radiation damage.

-

X-ray Source: Data is collected at a synchrotron source to obtain a high-intensity, collimated X-ray beam.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A complete dataset consists of hundreds of images taken at different crystal orientations.

3. Structure Solution and Refinement:

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

-

Phase Determination: The "phase problem" is solved using methods such as direct methods or molecular replacement if a similar structure is known. The heavy cobalt atom in vitamin B12 greatly facilitates this process.

-

Model Building and Refinement: An initial model of the molecule is built into the electron density map. This model is then refined against the experimental data using software packages like SHELXL or REFMAC5, adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final model is assessed by parameters such as R-factor and R-free.

NMR Spectroscopy of this compound

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing insights into their dynamic properties.

1. Sample Preparation:

-

Isolation: this compound is typically extracted from purified methyl-coenzyme M reductase. The protein is precipitated with acid, and the released coenzyme is purified by HPLC.

-

NMR Sample: The purified this compound is dissolved in a deuterated solvent, such as D₂O, to a concentration of approximately 1-5 mM. The pH is adjusted as needed for stability and to optimize spectral quality. For certain experiments, isotopically labeled samples (e.g., ¹³C, ¹⁵N) are prepared to aid in resonance assignment.

2. NMR Data Acquisition:

-

Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR: A one-dimensional ¹H NMR spectrum is first acquired to assess the sample purity and overall spectral quality.

-

2D NMR Experiments: A suite of two-dimensional NMR experiments is performed to assign the proton and carbon resonances and to obtain structural restraints. These typically include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons connected through a few chemical bonds).

-

TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system.

-